2-(2-phenylethoxy)adenosine
2-(2-phenylethoxy)adenosine
Brand Name:
Vulcanchem
CAS No.:
131865-79-7
VCID:
VC0145407
InChI:
InChI=1S/C18H21N5O5/c19-15-12-16(22-18(21-15)27-7-6-10-4-2-1-3-5-10)23(9-20-12)17-14(26)13(25)11(8-24)28-17/h1-5,9,11,13-14,17,24-26H,6-8H2,(H2,19,21,22)/t11-,13-,14-,17-/m1/s1
SMILES:
C1=CC=C(C=C1)CCOC2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N
Molecular Formula:
C18H21N5O5
Molecular Weight:
387.4 g/mol
2-(2-phenylethoxy)adenosine
CAS No.: 131865-79-7
Main Products
VCID: VC0145407
Molecular Formula: C18H21N5O5
Molecular Weight: 387.4 g/mol
CAS No. | 131865-79-7 |
---|---|
Product Name | 2-(2-phenylethoxy)adenosine |
Molecular Formula | C18H21N5O5 |
Molecular Weight | 387.4 g/mol |
IUPAC Name | (2R,3R,4S,5R)-2-[6-amino-2-(2-phenylethoxy)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
Standard InChI | InChI=1S/C18H21N5O5/c19-15-12-16(22-18(21-15)27-7-6-10-4-2-1-3-5-10)23(9-20-12)17-14(26)13(25)11(8-24)28-17/h1-5,9,11,13-14,17,24-26H,6-8H2,(H2,19,21,22)/t11-,13-,14-,17-/m1/s1 |
Standard InChIKey | LNJMSJMYTVMMGS-LSCFUAHRSA-N |
Isomeric SMILES | C1=CC=C(C=C1)CCOC2=NC(=C3C(=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)N |
SMILES | C1=CC=C(C=C1)CCOC2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N |
Canonical SMILES | C1=CC=C(C=C1)CCOC2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N |
Synonyms | 2-(2-phenylethoxy)adenosine SHA 40 SHA-40 |
PubChem Compound | 131432 |
Last Modified | Nov 11 2021 |
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